N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide
Overview
Description
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide typically involves the condensation reaction between benzaldehyde and 2-hydroxy-2-phenylpropanamide. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the Schiff base. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of heterogeneous catalysts, such as metal oxides, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antioxidant activities.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N-benzylideneaniline: Another Schiff base with similar structural features but different functional groups.
N-benzylidene-2-hydroxybenzohydrazide: A compound with a similar benzylideneamino group but different substituents on the aromatic ring.
Uniqueness
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide is unique due to the presence of both hydroxyl and amide functional groups, which can enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-hydroxy-2-phenylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(20,14-10-6-3-7-11-14)15(19)18-17-12-13-8-4-2-5-9-13/h2-12,20H,1H3,(H,18,19)/b17-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYKTVTHJIDKQ-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)NN=CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)(C(=O)N/N=C/C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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